molecular formula C14H22FNO2S B334265 4-fluoro-N-octylbenzenesulfonamide

4-fluoro-N-octylbenzenesulfonamide

Cat. No.: B334265
M. Wt: 287.4 g/mol
InChI Key: NWMAQXWNHYCEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-octylbenzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and biochemical research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The core structural motif of the sulfonamide functional group is a prominent feature in compounds that act as potent and selective NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders like Alzheimer's disease, autoimmune conditions, and metabolic syndromes . Research-grade inhibitors are essential tools for probing the mechanisms of these diseases and validating novel therapeutic targets. The fluoro-substituted aromatic ring and the N-alkyl chain in this compound are key structural elements that researchers can utilize to explore structure-activity relationships (SAR), particularly in optimizing properties like binding affinity, selectivity, and metabolic stability . The incorporation of a fluoro group on the benzene ring is a common strategy in drug discovery to modulate electronic properties, enhance metabolic stability, and influence membrane permeability . The extended N-octyl chain is hypothesized to contribute to increased lipophilicity, which may be favorable for improving compound uptake and bioavailability in cellular models. Studies on related N-alkylbenzenesulfonamides, such as N-butylbenzenesulfonamide (NBBS), have shown that these compounds can be well-absorbed and widely distributed in preclinical models, with extensive excretion and a metabolic profile dominated by oxidative metabolites . Researchers can use 4-Fluoro-N-octylbenzenesulfonamide as a building block or lead structure for developing new chemical probes, especially in the field of immunology and inflammation research.

Properties

Molecular Formula

C14H22FNO2S

Molecular Weight

287.4 g/mol

IUPAC Name

4-fluoro-N-octylbenzenesulfonamide

InChI

InChI=1S/C14H22FNO2S/c1-2-3-4-5-6-7-12-16-19(17,18)14-10-8-13(15)9-11-14/h8-11,16H,2-7,12H2,1H3

InChI Key

NWMAQXWNHYCEIE-UHFFFAOYSA-N

SMILES

CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)F

Canonical SMILES

CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Key Observations:

Lipophilicity and Toxicity: The octyl chain in 4-fluoro-N-octylbenzenesulfonamide enhances lipophilicity compared to the smaller dimethyl group in 4-fluoro-N,N-dimethylbenzenesulfonamide. The dimethyl analogue is explicitly noted as harmful via inhalation and dermal exposure . Chlorine and nitro groups in 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide introduce electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions compared to fluorine-containing analogues .

Biological Activity: N-(4-Amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide (C₁₃H₁₃FN₂O₃S) shares structural motifs with antimicrobial sulfonamides, such as the amino-methoxyphenyl group, which is critical for targeting bacterial enzymes . In contrast, the octyl chain in 4-fluoro-N-octylbenzenesulfonamide may enhance membrane penetration in Gram-negative bacteria .

Synthetic Challenges :

  • The unexpected formation of the "double" sulfonamide in N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide highlights the sensitivity of sulfonamide synthesis to reaction conditions, such as competing sulfonylation pathways .

Structural Diversity and Functional Group Impact

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability compared to chlorine, which is bulkier and more polarizable. This distinction is evident in the comparison between 4-fluoro-N-octylbenzenesulfonamide and its chloro-nitro analogue .
  • Shorter chains (e.g., methyl or ethyl) reduce steric hindrance but may limit tissue distribution .

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